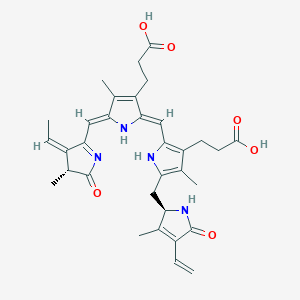
(3Z)-Phycoerythrobilin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Z)-phycoerythrobilin is the (3Z)-isomer of phycoerythrobilin. It is a conjugate acid of a this compound(2-).
Wissenschaftliche Forschungsanwendungen
Photosynthesis Research
(3Z)-Phycoerythrobilin is integral to the study of photosynthetic mechanisms. It acts as a light-harvesting pigment in phycobilisomes, enhancing the efficiency of light capture in low-light environments. Research on its biosynthesis has provided insights into the metabolic pathways of cyanobacteria and red algae, particularly involving enzymes like phycoerythrobilin synthase .
Fluorescent Dyes
Due to its fluorescent properties, this compound is used as a fluorescent marker in various biochemical assays. It can be conjugated with antibodies or other biomolecules for applications in flow cytometry and immunofluorescence microscopy, facilitating the detection of specific proteins or cells .
Diagnostic Tools
The compound's fluorescence characteristics make it suitable for use in diagnostic assays. For instance, it has been integrated into liquid phase microarrays for detecting pathogens such as Vibrio species, showcasing its potential in clinical diagnostics . Its ability to be conjugated with other molecules enhances sensitivity and specificity in detecting biomarkers.
Photodynamic Therapy
This compound's photophysical properties allow it to be explored in photodynamic therapy (PDT) for cancer treatment. As a part of phycobiliprotein complexes, it can facilitate targeted therapy by generating reactive oxygen species upon light activation, leading to tumor cell destruction .
Biosensors
The development of biosensors utilizing this compound has been reported for detecting heavy metals like mercury in water bodies. These biosensors leverage the compound's fluorescence to provide real-time monitoring of environmental pollutants, contributing to ecological safety and public health .
Bioremediation
Research indicates that organisms producing this compound can be utilized in bioremediation efforts to detoxify environments contaminated with heavy metals or organic pollutants. The pigment's role in photosynthesis supports the growth of these organisms in challenging environments .
Case Studies
Eigenschaften
Molekularformel |
C33H38N4O6 |
|---|---|
Molekulargewicht |
586.7 g/mol |
IUPAC-Name |
3-[(2Z,5Z)-2-[[3-(2-carboxyethyl)-5-[[(2R)-4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(3Z,4R)-3-ethylidene-4-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C33H38N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7-8,14-15,19,26,34-35H,2,9-13H2,1,3-6H3,(H,36,43)(H,38,39)(H,40,41)/b20-7-,25-14-,29-15-/t19-,26-/m1/s1 |
InChI-Schlüssel |
GLWKVDXAQHCAIO-REYDXQAISA-N |
Isomerische SMILES |
C/C=C\1/[C@H](C(=O)N=C1/C=C\2/C(=C(/C(=C/C3=C(C(=C(N3)C[C@@H]4C(=C(C(=O)N4)C=C)C)C)CCC(=O)O)/N2)CCC(=O)O)C)C |
Kanonische SMILES |
CC=C1C(C(=O)N=C1C=C2C(=C(C(=CC3=C(C(=C(N3)CC4C(=C(C(=O)N4)C=C)C)C)CCC(=O)O)N2)CCC(=O)O)C)C |
Synonyme |
phycoerythrobilin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















